molecular formula C22H16BrN3O2S B270037 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide

Cat. No. B270037
M. Wt: 466.4 g/mol
InChI Key: PHVIURQTBIPFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BPO-27 and belongs to the family of oxadiazole derivatives.

Mechanism of Action

The exact mechanism of action of BPO-27 is not fully understood, but studies suggest that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by suppressing the activity of various signaling pathways involved in cancer progression. BPO-27's antimicrobial activity is believed to be due to its ability to disrupt the bacterial cell membrane, leading to cell death. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPO-27 has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development. It has also been shown to be stable under physiological conditions, which is a desirable characteristic for a potential drug candidate. Additionally, BPO-27 exhibits good solubility in water, which is important for its potential use as a drug.

Advantages and Limitations for Lab Experiments

One advantage of using BPO-27 in lab experiments is its potent activity against cancer cells and bacteria, making it a useful tool for studying these diseases. Additionally, its low toxicity and stability make it a safe and reliable compound for use in experiments. However, one limitation of using BPO-27 is its limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for research on BPO-27. One direction is to further investigate its mechanism of action and identify the specific signaling pathways involved in its anticancer, antimicrobial, and anti-inflammatory activities. Another direction is to optimize the synthesis method to increase the yield of BPO-27 and make it more widely available for research. Additionally, further studies are needed to evaluate the efficacy of BPO-27 in animal models and to investigate its potential as a drug candidate for the treatment of cancer, bacterial infections, and inflammatory diseases.
In conclusion, BPO-27 is a promising compound with potential applications in various fields, including cancer treatment, antimicrobial activity, and anti-inflammatory therapy. Its stable and low-toxicity properties make it a safe and reliable compound for use in research. Further studies are needed to fully understand its mechanism of action and to evaluate its potential as a drug candidate.

Synthesis Methods

The synthesis of BPO-27 involves the reaction of 3-bromophenylhydrazine with 2-chloro-N,N-diphenylacetamide in the presence of potassium carbonate and copper powder. The resulting product is then treated with sulfur to obtain BPO-27.

Scientific Research Applications

BPO-27 has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and as an anti-inflammatory agent. Studies have shown that BPO-27 exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. Additionally, BPO-27 has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide

Molecular Formula

C22H16BrN3O2S

Molecular Weight

466.4 g/mol

IUPAC Name

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide

InChI

InChI=1S/C22H16BrN3O2S/c23-17-9-7-8-16(14-17)21-24-25-22(28-21)29-15-20(27)26(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14H,15H2

InChI Key

PHVIURQTBIPFDV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.